4-Prenyloxyresveratrol
4-Prenyloxyresveratrol
4'-Prenyloxyresveratrol is a stilbenoid.
2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene is primarily located in the membrane (predicted from logP). Outside of the human body, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene can be found in fruits. This makes 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene a potential biomarker for the consumption of this food product.
2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene is primarily located in the membrane (predicted from logP). Outside of the human body, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene can be found in fruits. This makes 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
69065-16-3
VCID:
VC21233875
InChI:
InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+
SMILES:
CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C
Molecular Formula:
C19H20O4
Molecular Weight:
312.4 g/mol
4-Prenyloxyresveratrol
CAS No.: 69065-16-3
Cat. No.: VC21233875
Molecular Formula: C19H20O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4'-Prenyloxyresveratrol is a stilbenoid. 2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 2', 3, 4', 5-Tetrahydroxy-4-prenylstilbene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene is primarily located in the membrane (predicted from logP). Outside of the human body, 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene can be found in fruits. This makes 2', 3, 4', 5-tetrahydroxy-4-prenylstilbene a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 69065-16-3 |
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
| Standard InChI | InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ |
| Standard InChI Key | FEHGVKWVMWWVQZ-SNAWJCMRSA-N |
| Isomeric SMILES | CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C |
| SMILES | CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C |
| Appearance | Brown powder |
| Melting Point | 196-197°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator